Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone involved in glucose metabolism, primarily secreted by intestinal L-cells. One of its significant metabolites, GLP-1(28-36)amide, is derived from the cleavage of GLP-1 and has garnered attention for its biological activities, particularly in the context of diabetes management and metabolic regulation. This nonapeptide, with the sequence FIAWLVKGRamide, has been shown to have protective effects on pancreatic beta cells and to enhance glucose disposal.
GLP-1(28-36)amide is formed through the enzymatic action of neutral endopeptidase on GLP-1(7-36)amide, which is itself a product of proglucagon processing. The primary source of GLP-1 in the body includes the intestinal mucosa and pancreatic islets. Its discovery and subsequent characterization have been informed by various studies that highlight its metabolic roles and potential therapeutic applications.
GLP-1(28-36)amide belongs to a class of peptides known as incretins, which are hormones that stimulate insulin secretion in response to meals. It is classified as a C-terminal nonapeptide and is part of the broader family of glucagon-like peptides.
GLP-1(28-36)amide can be synthesized using solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a solid support resin, followed by cleavage from the resin to yield the free peptide. The purity of the synthesized peptide is typically confirmed through high-performance liquid chromatography (HPLC), achieving over 98% homogeneity.
The synthesis process includes:
The molecular structure of GLP-1(28-36)amide consists of nine amino acids arranged in a specific sequence that contributes to its biological activity. The sequence is:
This structure includes an amide group at the C-terminal end, which is crucial for its stability and activity.
The molecular weight of GLP-1(28-36)amide is approximately 1034 Da. Its structural conformation plays a significant role in its interaction with biological targets, particularly receptors involved in glucose metabolism.
GLP-1(28-36)amide undergoes various biochemical reactions, primarily involving proteolytic cleavage by enzymes such as dipeptidyl peptidase IV and neutral endopeptidase. These reactions can influence its stability and biological efficacy.
In vitro studies have demonstrated that GLP-1(28-36)amide exhibits a half-life that varies depending on the biological environment:
These findings suggest that while GLP-1(28-36)amide is relatively stable compared to other peptides, it still undergoes rapid metabolism under physiological conditions.
The mechanism by which GLP-1(28-36)amide exerts its effects involves several pathways:
Studies indicate that administration of GLP-1(28-36)amide leads to enhanced glucose disposal in animal models, highlighting its potential role in managing hyperglycemia.
GLP-1(28-36)amide exists as a white powder at room temperature and is soluble in aqueous solutions, particularly when formulated with stabilizers such as human serum albumin.
The peptide exhibits stability under physiological pH but can be degraded by specific peptidases in vivo. Its amide form enhances its resistance to enzymatic degradation compared to other forms of GLP-1.
Analytical studies reveal that GLP-1(28-36)amide maintains significant biological activity despite being a metabolite considered inactive previously. Its interactions at cellular levels have been characterized using various assays including luciferase reporter assays for receptor activation.
GLP-1(28-36)amide has several promising applications in scientific research:
Recent findings suggest that GLP-1(28-36)amide may also have potential applications beyond diabetes management, including roles in weight management and cardiovascular health due to its pleiotropic effects on metabolism and cell survival pathways.
For decades, glucagon-like peptide-1 metabolites were classified as pharmacologically inert degradation products. The glucagon-like peptide-1 axis gained prominence with the development of glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors for type 2 diabetes, focusing exclusively on the insulinotropic actions of full-length glucagon-like peptide-1(7-36)amide. This metabolite was believed to lose all biological activity upon cleavage by dipeptidyl peptidase-4 to yield glucagon-like peptide-1(9-36)amide and subsequent fragments. However, emerging evidence in the early 2000s challenged this dogma, revealing that several glucagon-like peptide-1 fragments, including glucagon-like peptide-1(28-36)amide, possess intrinsic bioactivity independent of the canonical glucagon-like peptide-1 receptor. This paradigm shift recognized that proteolytic processing of glucagon-like peptide-1 generates pharmacologically diverse peptides with unique signaling capabilities and tissue-specific effects [1] [2].
Glucagon-like peptide-1(28-36)amide (molecular formula: C₅₄H₈₆N₁₆O₁₂; molecular weight: 1155.38 g/mol) was first isolated as a minor enzymatic cleavage product during studies of glucagon-like peptide-1 metabolism in hepatic systems. Unlike dipeptidyl peptidase-4, which generates glucagon-like peptide-1(9-36)amide, neutral endopeptidase (neprilysin) cleaves both glucagon-like peptide-1(7-36)amide and glucagon-like peptide-1(9-36)amide to produce the nonapeptide glucagon-like peptide-1(28-36)amide (FIAWLVKGRamide). Key milestones in its characterization include:
The discovery of glucagon-like peptide-1(28-36)amide's bioactivity coincides with the clinical evolution of incretin therapies. While first-generation glucagon-like peptide-1 receptor agonists (exenatide, liraglutide) focused on extending the half-life of glucagon-like peptide-1 receptor activation, and dipeptidyl peptidase-4 inhibitors sought to elevate endogenous glucagon-like peptide-1(7-36)amide levels, glucagon-like peptide-1(28-36)amide represents a distinct pharmacological entity. Its identification suggests that some therapeutic benefits attributed to glucagon-like peptide-1 receptor agonists might partially derive from downstream metabolites generated through enzymatic processing. This understanding opens avenues for developing therapeutics targeting non-canonical pathways distinct from glucagon-like peptide-1 receptor activation [1] [3].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: